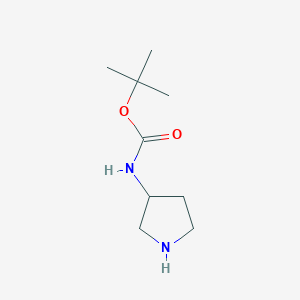

3-(tert-Butoxycarbonylamino)pyrrolidine

説明

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen heterocycles are organic compounds containing a ring structure in which at least one atom is nitrogen. wisdomlib.org This class of compounds is of paramount importance in medicinal chemistry and the broader life sciences. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, making it the most significant and privileged structure in drug design. openmedicinalchemistryjournal.commsesupplies.comijnrd.org

The prevalence of nitrogen heterocycles in biologically active molecules stems from several key properties:

They are widespread in nature, forming the core of many vitamins, alkaloids, and hormones. rsc.org

The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.

The ring structure provides a rigid scaffold, which helps in optimizing the spatial arrangement of functional groups for target binding.

Their diverse structures allow for a wide range of chemical reactions, making them essential for developing new pharmaceuticals and other organic materials. wisdomlib.org

Table 1: Prominent Nitrogen Heterocycles in Pharmaceuticals

| Heterocycle | Example Drug(s) | Therapeutic Area |

|---|---|---|

| Pyrrolidine (B122466) | Procyclidine, Bepridil, Racetams | Antiparkinsonian, Cardiovascular, Nootropic |

| Piperazine (B1678402) | Ciprofloxacin, Imatinib | Antibiotic, Anticancer |

| Pyridine | Nicotine | Alkaloid |

| Penam | Penicillin | Antibiotic |

Overview of Pyrrolidine Derivatives as Chiral Building Blocks

Within the vast family of nitrogen heterocycles, pyrrolidine and its derivatives hold a special place. The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov This is largely due to its utility as a chiral building block. The saturated pyrrolidine ring can possess up to four stereogenic carbon atoms, allowing for a multitude of distinct stereoisomers. nih.gov This structural diversity is a significant advantage in drug design, where precise three-dimensional architecture is key.

Chiral pyrrolidines are widely used as:

Scaffolds for Novel Drugs: They form the core structure of numerous biologically active compounds. wikipedia.org

Organocatalysts: Proline, an amino acid with a pyrrolidine ring, and its derivatives are highly effective catalysts for stereoselective synthesis. nih.gov

Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical consideration in pharmaceutical chemistry. mhmedical.com The shape of a drug molecule is a primary determinant of its interaction with biological systems, which are inherently chiral. numberanalytics.com

The significance of stereochemistry is evident in several aspects of pharmacology:

Target Binding: Most drug targets, such as enzymes and receptors, have specific three-dimensional binding sites. A drug's ability to fit into this site, often described by the "lock-and-key" model, is dependent on its stereochemistry. numberanalytics.compatsnap.com

Pharmacological Activity: Different stereoisomers (enantiomers) of a chiral drug can have vastly different biological effects. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even cause harmful side effects. nih.govijpsjournal.com

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereospecific, meaning enzymes in the body may process one enantiomer differently than the other. patsnap.com

Given these factors, regulatory bodies like the FDA require that the absolute stereochemistry of chiral drugs be well-defined and that each enantiomer be studied, emphasizing the need for stereoselective synthesis methods. nih.gov

Multi-step organic synthesis often requires the chemical modification of one part of a molecule while leaving another, more reactive part, unchanged. This is achieved through the use of protecting groups. wikipedia.org A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert to specific reaction conditions. organic-chemistry.org After the desired transformation is complete, the protecting group is removed in a deprotection step. wikipedia.org

Protecting groups are essential for:

Chemoselectivity: They allow chemists to control which functional group reacts in a multifunctional compound.

Enabling Complex Syntheses: The synthesis of complex molecules like pharmaceuticals would be nearly impossible without a strategy for selective protection and deprotection. jocpr.com

Orthogonal Strategies: In molecules with multiple similar functional groups, different protecting groups can be used that are removed under distinct conditions. This "orthogonal" approach allows for the sequential manipulation of specific sites. organic-chemistry.org

The "tert-Butoxycarbonyl" or "Boc" group, present in 3-(tert-Butoxycarbonylamino)pyrrolidine, is one of the most common protecting groups for amines. It is stable under many reaction conditions but can be readily removed with acid. organic-chemistry.org This specific protection strategy is fundamental to the utility of this compound as a building block.

Historical Context of this compound in Synthetic Methodologies

The development of synthetic routes to chiral 3-aminopyrrolidine (B1265635) and its protected derivatives, such as this compound, has been driven by the discovery of potent, biologically active molecules containing this scaffold. For instance, certain quinolone carboxylic acid antibacterial agents feature a chiral aminopyrrolidine substituent, where the absolute stereochemistry is critical for activity. researchgate.net

Early synthetic efforts often focused on creating these valuable building blocks from readily available chiral starting materials. A common and attractive precursor is L-aspartic acid, a naturally occurring amino acid. researchgate.netgoogle.com One documented, albeit low-yield, pathway involves the conversion of N-Boc-L-aspartate into an anhydride, followed by reaction with a primary amine and subsequent reduction and deprotection steps. google.com

More efficient and modern processes have since been developed to produce optically active 3-aminopyrrolidine derivatives. These methods often involve the conversion of a hydroxyl group at the 3-position of a protected pyrrolidine into a leaving group (like a mesylate), followed by displacement with an amine source. google.com The compound this compound, particularly its individual (R) and (S) enantiomers, is now a widely available and crucial intermediate for chemists synthesizing complex chiral molecules for pharmaceutical and research applications. chemicalbook.comchemimpex.comtcichemicals.com

Table 2: List of Chemical Compounds

| Compound Name | Other Name(s) |

|---|---|

| This compound | N-Boc-3-aminopyrrolidine |

| L-aspartic acid | (S)-2-Aminobutanedioic acid |

| Proline | Pyrrolidine-2-carboxylic acid |

| Nicotine | - |

| Hygrine | - |

| Procyclidine | - |

| Bepridil | - |

| Piracetam | - |

| Aniracetam | - |

| Hydroxyproline | - |

| Ciprofloxacin | - |

| Imatinib | - |

| Penicillin | - |

| Chlorpromazine | - |

| (R)-3-(Boc-amino)pyrrolidine | (R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine |

| (S)-3-aminopyrrolidine | - |

| 3-hydroxypyrrolidine | - |

| N-Boc-L-aspartate | - |

| (S)-3-(tert-butoxycarbonylamino)succinic anhydride | - |

| (S)-3-(tert-butoxycarbonylamino)-1-substituted pyrrolidine-2,5-dione | - |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871637 | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-19-3 | |

| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Tert Butoxycarbonylamino Pyrrolidine and Its Enantiomers

General Synthetic Routes

The synthesis of racemic and enantiomerically pure 3-(tert-Butoxycarbonylamino)pyrrolidine can be achieved through several strategic approaches, primarily involving the protection of a pre-existing amine or the construction of the protected pyrrolidine (B122466) ring from various precursors.

The direct protection of the amino group of 3-aminopyrrolidine (B1265635) is a common and straightforward method for synthesizing the title compound. This reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O). The process is often facilitated by a base or a catalyst to enhance the reaction rate and yield.

A standard laboratory procedure involves the reaction of a benzyl-protected chiral 3-aminopyrrolidine with Boc anhydride in a solvent like tetrahydrofuran (THF), with triethylamine added as a base. The reaction proceeds at room temperature, and after workup and purification, yields the N-Boc protected product in high yield. guidechem.com An alternative approach utilizes a heterogeneous yttria-zirconia-based Lewis acid catalyst, which activates the Boc anhydride's carbonyl group, facilitating the nucleophilic attack by the amine. semanticscholar.org This catalytic method offers mild reaction conditions and a simple workup procedure involving filtration of the catalyst. semanticscholar.org

| Reagent | Catalyst/Base | Solvent | Key Features | Yield |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Triethylamine | Tetrahydrofuran (THF) | Standard basic conditions, reaction at room temperature. guidechem.com | 97% (for intermediate) guidechem.com |

| Di-tert-butyl dicarbonate | Yttria-Zirconia Lewis Acid | Acetonitrile | Heterogeneous catalysis, mild conditions, simple filtration workup. semanticscholar.org | Excellent yields reported for various amines. semanticscholar.org |

The target compound can be constructed from various functionalized pyrrolidine precursors. These methods offer versatility and can provide access to specific enantiomers depending on the chirality of the starting material.

One innovative approach combines photochemistry and enzymatic catalysis in a one-pot synthesis. This method starts with unfunctionalized pyrrolidine, which undergoes regioselective photooxyfunctionalization to produce 3-pyrrolidinone. An in-situ N-protection step then affords N-Boc-3-pyrrolidinone, which is finally converted to the desired chiral N-Boc-3-aminopyrrolidine via a stereoselective biocatalytic transamination. nih.gov This process achieves high conversions and excellent enantiomeric excess (>99% ee). nih.gov

Other routes start from commercially available chiral pyrrolidine derivatives. For instance, tert-butyl (R)-3-azidopyrrolidine-1-carboxylate can be reduced to (R)-3-(tert-Butoxycarbonylamino)pyrrolidine. This reduction is typically performed using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent such as methanol, resulting in a high yield of the desired product. chemicalbook.com Another pathway begins with (S)-3-hydroxypyrrolidine, which is first protected with the Boc group. The hydroxyl group is then converted into a leaving group, such as a mesylate, which can subsequently be displaced to introduce the amino functionality. google.com

| Starting Material | Key Transformation Steps | Chirality | Reference |

|---|---|---|---|

| Pyrrolidine | 1. Photooxyfunctionalization to 3-pyrrolidinone 2. In-situ N-Boc protection 3. Biocatalytic transamination | Enantiopure | nih.gov |

| tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate | Catalytic hydrogenation (Pd/C, H₂) | (R)-enantiomer | chemicalbook.com |

| (S)-3-Hydroxypyrrolidine | 1. N-Boc protection 2. Activation of hydroxyl group (e.g., mesylation) 3. Nucleophilic substitution with an amine source | (S)-enantiomer | google.com |

Complex, multi-step syntheses are often employed to construct the this compound scaffold from simple, achiral, or readily available chiral starting materials. google.comsyrris.jp These sequences allow for precise control over stereochemistry and functional group placement.

Another multi-step approach builds the key intermediate, 1-tert-butoxycarbonyl-3-pyrrolidone, from glycine. google.com The sequence involves:

Esterification of glycine.

Michael addition with ethyl acrylate.

N-Boc protection of the resulting secondary amine.

Dieckmann condensation (cyclization) to form the pyrrolidinone ring.

Decarboxylation to yield N-Boc-3-pyrrolidinone. google.com

This ketone precursor can then be converted to this compound via reductive amination or other methods. nih.gov

Enantioselective Synthesis Approaches

Accessing enantiomerically pure forms of this compound is critical for its application in pharmaceutical synthesis. nih.gov Enantioselective approaches include the use of chiral starting materials, as described previously, or the resolution of a racemic mixture.

Chiral resolution is a process that separates a racemic mixture into its constituent enantiomers. wikipedia.org A prevalent method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers.

In the context of this compound, biocatalytic methods provide a powerful alternative. Specifically, amine-transaminase (ATA)-mediated kinetic resolution of racemic N-Boc-3-aminopyrrolidine has been reported as an effective strategy. nih.gov In this process, the enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted and allowing for their separation.

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze enantioselective reactions, particularly the kinetic resolution of racemates. nih.govmdpi.com The strategy relies on the differential rate at which a lipase catalyzes the acylation or hydrolysis of the two enantiomers of a substrate. nih.gov

In a typical lipase-catalyzed kinetic resolution via hydrolysis, a racemic ester is treated with a lipase in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, while the other enantiomeric ester remains largely unreacted. d-nb.info Conversely, in a transesterification reaction, a racemic alcohol is acylated using an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer, leaving the other alcohol enantiomer untouched. nih.gov Separation of the resulting product (alcohol or ester) from the unreacted starting material achieves the resolution. Lipases such as those from Candida antarctica (CALB, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens have proven effective in resolving a wide range of chiral compounds. nih.govd-nb.info

Chiral Resolution Techniques

Enzymatic Transesterification

Enzymatic kinetic resolution represents a powerful tool for accessing enantiomerically pure amines. In the context of this compound, this is often achieved through the selective acylation of one enantiomer from a racemic mixture. Amine transaminases (ATAs) have been identified as effective biocatalysts for this purpose. The process involves the enzymatic transfer of an acyl group to the amino function of the pyrrolidine ring. Due to the inherent chirality of the enzyme's active site, this transesterification occurs at a significantly different rate for the (R)- and (S)-enantiomers.

This rate differentiation allows for the separation of the unreacted, enantiomerically enriched starting material from the acylated product. For example, in an ATA-mediated kinetic resolution of racemic N-Boc-3-aminopyrrolidine, one enantiomer is selectively converted to its N-acetylated derivative, while the other remains largely unreacted. nih.gov This method provides a direct route to obtaining one of the enantiomers in high enantiomeric excess (ee), which can then be isolated. The efficiency of the resolution is dependent on factors such as the choice of enzyme, the acyl donor, solvent, and temperature.

Table 1: Representative Data for Enzymatic Resolution Data is illustrative of typical outcomes for enzymatic kinetic resolutions.

| Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine |

|---|---|---|---|

| Amine Transaminase (ATA) | Isopropyl acetate | ~50 | >99 |

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

N-tert-Butanesulfinyl Imines

The use of N-tert-butanesulfinamide as a chiral auxiliary is a robust and widely adopted strategy for the asymmetric synthesis of amines and nitrogen-containing heterocycles. nih.govua.esnih.gov This methodology involves the condensation of an appropriate ketone or aldehyde precursor with an enantiopure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. The sulfinyl group serves multiple roles: it activates the imine for nucleophilic attack, acts as a powerful chiral directing group, and is readily cleaved under acidic conditions. nih.gov

In the synthesis of pyrrolidine scaffolds, a key step is the highly diastereoselective nucleophilic addition to the chiral N-tert-butanesulfinyl imine. nih.govresearchgate.net For instance, a Tsuji-Trost allylation can be performed on the imine, followed by cross-metathesis and subsequent reduction and cyclization. The steric bulk and stereoelectronic properties of the tert-butanesulfinyl group effectively shield one face of the imine, forcing the nucleophile to attack from the opposite face, thereby establishing the desired stereocenter with high fidelity. researchgate.net The resulting amine, after cyclization to form the pyrrolidine ring, can have its auxiliary removed to yield the final product with high diastereoselectivity.

Table 2: Diastereoselective Synthesis of Pyrrolidine Precursors using N-tert-Butanesulfinyl Auxiliary Illustrative results based on the methodology.

| Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|

| Allylmagnesium bromide | >95:5 | 85 |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Chiral Rhodium or Palladium Complexes

Transition metal catalysis, particularly with palladium and rhodium, offers versatile methods for constructing the pyrrolidine ring enantioselectively. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent strategy where a nitrogen nucleophile displaces a leaving group from an allylic substrate in an intra- or intermolecular fashion to form the heterocycle. nih.gov The enantioselectivity is controlled by chiral ligands, often phosphorus-based, that coordinate to the palladium center and create a chiral environment around the catalytic site. Similarly, palladium-catalyzed carboamination reactions can construct the pyrrolidine ring by the addition of a nitrogen and a carbon moiety across an alkene. nih.gov

Rhodium catalysts are also effective, particularly in asymmetric C-H insertion reactions. acs.org A donor-acceptor carbene can be generated from a diazo precursor, which then undergoes an intramolecular C-H insertion into a tethered alkyl chain, guided by a chiral rhodium(II) complex, to form the C2-symmetrical pyrrolidine ring with excellent enantio- and diastereocontrol. acs.org

Table 3: Asymmetric Pyrrolidine Synthesis via Metal Catalysis

| Catalyst/Ligand System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Pd(0) / (S)-BINAP | Carboamination | 75 | 92 |

| [Rh2(S-DOSP)4] | C-H Insertion | 88 | 95 |

Chiral Phosphoric Acid Catalysts

Chiral phosphoric acids (CPAs) have emerged as a premier class of organocatalysts in asymmetric synthesis. rsc.org They function as bifunctional catalysts, where the acidic proton activates an electrophile (like an imine) while the basic phosphoryl oxygen organizes the nucleophile, all within a well-defined chiral pocket. nih.govresearchgate.net This dual activation enables a wide range of enantioselective transformations.

For the synthesis of pyrrolidine derivatives, CPAs can catalyze reactions such as the aza-Friedel-Crafts reaction of pyrrolinone ketimines or asymmetric cycloadditions. rsc.org While direct synthesis of this compound using this method may require specific precursors, the power of CPA catalysis lies in its ability to construct functionalized pyrrolidine and pyrroline cores with exceptionally high enantioselectivity (often up to 99% ee). rsc.org These intermediates can then be further elaborated to the target molecule.

Table 4: CPA-Catalyzed Asymmetric Reactions for Pyrrolidine-Related Scaffolds

| Reaction Type | CPA Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Aza-Friedel-Crafts | SPINOL-derived CPA | 99 | 99 rsc.org |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and sustainable synthetic routes. biorxiv.orgchemrxiv.org These approaches often use a chemical reaction to create a substrate that can then be acted upon by a highly selective enzyme, or vice versa.

A notable chemoenzymatic route to chiral N-Boc-3-aminopyrrolidines starts from the unfunctionalized pyrrolidine itself. nih.gov This one-pot process involves an initial photochemical oxyfunctionalization step, which is generally non-selective, to introduce a hydroxyl or ketone group at various positions on the pyrrolidine ring. This is followed by a stereoselective enzymatic step. An amine transaminase (ATA) or a keto reductase (KRED) is added to the same pot to convert the intermediate N-Boc-3-pyrrolidinone into the desired (R)- or (S)-N-Boc-3-aminopyrrolidine with very high enantiomeric excess. nih.gov This method is operationally simple and proceeds under mild conditions, demonstrating the power of merging chemocatalysis with biocatalysis to access valuable chiral building blocks from simple starting materials. nih.gov

Table 5: One-Pot Photoenzymatic Synthesis of Chiral N-Boc-3-aminopyrrolidine

| Enzymatic Step | Conversion (%) | Enantiomeric Excess (ee %) |

|---|

Ring-Closing Metathesis (RCM) Strategies

Ring-Closing Metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the construction of cyclic alkenes, including nitrogen-containing heterocycles. organic-chemistry.orgnih.gov This strategy typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to form a pyrrolidine ring from a suitable acyclic diene precursor. organic-chemistry.org For the synthesis of a 3-aminopyrrolidine derivative, a potential precursor would be a protected diallylamine bearing an additional protected amino group on the backbone.

The general approach involves the cyclization of a diallylated amine to furnish a pyrroline, which can then be reduced to the corresponding pyrrolidine. organic-chemistry.org A key challenge in the RCM of amines is the potential for the nitrogen's lone pair to coordinate with the metal catalyst, leading to its decomposition and inhibition of the reaction. wikipedia.org To mitigate this, strategies such as using N-protecting groups (e.g., sulfonyl, acyl) that reduce the electron density on the nitrogen atom are often employed. wikipedia.org The reaction is driven by the formation of a stable cyclic product and the release of a small volatile alkene, such as ethene. organic-chemistry.org

The following table outlines a general RCM approach to a protected pyrroline precursor.

| Step | Description | Key Reagents | Product |

|---|---|---|---|

| 1 | Preparation of the acyclic diene precursor. | Protected diamine, Allyl bromide | N,N-Diallyl-N'-(protected)ethanediamine |

| 2 | Ring-Closing Metathesis (RCM). | Grubbs' Catalyst (1st or 2nd Generation) | 1-Protected-3-(protected amino)-3,4-dihydro-1H-pyrrole |

| 3 | Reduction of the double bond and deprotection. | H₂, Pd/C; Appropriate deprotection reagents | 3-Aminopyrrolidine |

Specific Examples of Synthetic Pathways

L-Aspartic acid serves as an attractive and inexpensive chiral starting material for the enantioselective synthesis of (S)-3-aminopyrrolidine derivatives. nih.gov One established pathway involves converting N-Boc-L-aspartate into (S)-3-(tert-butoxycarbonylamino)succinic anhydride by reacting it with acetic anhydride. nih.gov This anhydride is then treated with a primary amine, and subsequent ring closure via heat treatment yields a succinimide, specifically (S)-3-(tert-butoxycarbonylamino)-1-substituted pyrrolidine-2,5-dione. The final step involves the reduction of this dione to afford the desired 1-substituted this compound. nih.gov

A large-scale synthesis of a related compound, (3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, has been detailed starting from L-aspartic acid. organic-chemistry.org The key steps in this multi-step synthesis are outlined below:

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1 | L-Aspartic Acid (4) | Multiple steps | Dimethyl (2S)-N-benzyl-N-(9-phenylfluoren-9-yl)aspartate (5) | - |

| 2 | Aspartate Derivative (5) | Methyl iodide | (3R)-3-Methylaspartate (6a) | 91% |

| 3 | Methylaspartate (6a) | LiAlH₄; H₂; (Boc)₂O; Mesylation | Mesylate Intermediate (10a) | 89% |

| 4 | Mesylate (10a) | Benzylamine; H₂ | (3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine (12a) | 65% |

A direct and efficient method for preparing enantiomerically pure this compound involves the protection of a commercially available chiral precursor, 1-benzyl-3-aminopyrrolidine. This method is particularly useful for synthesizing both the (R) and (S) enantiomers of the target compound. nih.govrsc.org

The synthesis of (3R)-(+)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is achieved by reacting (R)-(+)-1-benzyl-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O). nih.gov The reaction is typically carried out in a mixed solvent system of acetonitrile and water, with sodium bicarbonate serving as the base. nih.gov The mixture is stirred at room temperature, and after the reaction is complete, the product is isolated and purified, often by flash column chromatography. nih.gov This procedure provides the desired N-Boc protected product in good yield. nih.gov

The following table summarizes the reaction conditions for this specific synthesis.

| Parameter | Condition |

|---|---|

| Starting Material | (R)-(+)-1-Benzyl-3-aminopyrrolidine |

| Reagent | Di-tert-butyl dicarbonate |

| Base | Sodium bicarbonate |

| Solvent | Acetonitrile and Water |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

| Purification | Flash column chromatography (methanol:dichloromethane (B109758) = 2:98) |

| Yield | 65.2% |

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective and convergent method for constructing the pyrrolidine ring system. researchgate.netmdpi.com This reaction involves the generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile (an alkene or alkyne) in a [3+2] cycloaddition to form a five-membered heterocycle. nih.govorganic-chemistry.org This method allows for the creation of multiple stereocenters in a single step with high stereocontrol. nih.gov

Azomethine ylides are commonly generated in situ from the condensation of an α-amino acid, such as glycine or sarcosine, with an aldehyde, which proceeds via decarboxylation. researchgate.netrsc.org The resulting ylide is then trapped by a suitable dipolarophile. To synthesize a precursor for this compound, one could react an azomethine ylide with a dipolarophile containing a masked amino group. For example, an imine derived from an amino ester could serve as the azomethine ylide precursor, which would then react with an electron-deficient alkene. Subsequent chemical transformations of the resulting cycloadduct would lead to the desired product. The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines by varying the aldehyde, amino acid, and dipolarophile components.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yields, minimizing side reactions, and ensuring the economic viability of a synthetic route, particularly in large-scale preparations. Key parameters that are typically evaluated include the choice of reagents, solvents, catalysts, reaction temperature, and concentration. researchgate.net

For instance, in the synthesis from 1-benzyl-3-aminopyrrolidine, the choice of di-tert-butyl dicarbonate as the protecting group source is standard for Boc protection. The use of a biphasic solvent system (acetonitrile/water) with a mild inorganic base like sodium bicarbonate facilitates the reaction efficiently at room temperature, leading to a respectable yield of 65.2% after purification. nih.gov

In other synthetic contexts, such as coupling reactions, a systematic evaluation of parameters is often performed. researchgate.net This can include:

Reagents: Screening different coupling reagents to find the most effective one.

Solvents: Testing a range of solvents to determine their effect on reaction rate and yield.

Bases: Investigating the impact of different organic or inorganic bases, as their presence can significantly improve product yields. researchgate.net

Temperature: Varying the reaction temperature to find the optimal balance between reaction rate and the formation of degradation products. For example, an increase in temperature might not always lead to a better yield. researchgate.net

Concentration: Adjusting the concentration of reactants can influence diastereoselectivity and reaction time. nih.gov

In RCM reactions, optimization involves selecting the appropriate catalyst (e.g., first or second-generation Grubbs catalysts), catalyst loading, solvent, and temperature to suppress side reactions like alkene isomerization. The careful tuning of these conditions is essential to achieve a robust and high-yielding synthesis.

Reactivity and Derivatization of 3 Tert Butoxycarbonylamino Pyrrolidine

Selective Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. mdpi.comnih.gov The deprotection involves the cleavage of the carbamate (B1207046) bond, liberating the free amine, carbon dioxide, and tert-butyl cation, which typically forms isobutylene.

The removal of the Boc group is most commonly achieved using strong acids. fishersci.co.uk The reaction proceeds via hydrolysis of the carbamate under acidic catalysis. The choice of acid, solvent, and temperature can be tailored to the specific substrate, especially when other acid-sensitive functional groups are present in the molecule. Common reagents for this transformation include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various solvents like dichloromethane (B109758) (DCM), ethyl acetate, or dioxane. fishersci.co.ukresearchgate.net While strong acids are conventional, milder methods using Lewis acids or solid acid catalysts have also been developed to enhance selectivity and ease of work-up. researchgate.netrsc.org

Below is a summary of typical acidic conditions employed for the deprotection of Boc-protected amines.

| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | fishersci.co.ukresearchgate.net |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 hours | fishersci.co.uksemanticscholar.org |

| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 hours | nih.gov |

| Bismuth(III) chloride | Acetonitrile/Water | 55°C | Varies | researchgate.net |

| Solid Acid Catalysts (e.g., H-BEA zeolite) | Tetrahydrofuran (THF) | 140°C (Flow) | < 1 minute | rsc.org |

This table is representative of common conditions and may vary based on the specific substrate.

The selective deprotection of the Boc group is a critical step that directly enables further derivatization of the pyrrolidine (B122466) scaffold. Upon removal of the Boc group, the primary amine at the 3-position is exposed, transforming it into a nucleophilic site. This newly liberated 3-aminopyrrolidine (B1265635) can then participate in a variety of bond-forming reactions. researchgate.net

The key impact is the unmasking of the amine's reactivity, allowing for:

Nucleophilic Attack: The free amine can react with a wide range of electrophiles.

Amide Bond Formation: Acylation reactions with acyl chlorides or anhydrides to form amides are common.

C-N Bond Formation: Alkylation reactions with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The success of these subsequent transformations hinges on the efficiency and cleanliness of the deprotection step. A well-executed deprotection provides the free amine in high yield, ready for the next synthetic step without the need for extensive purification.

Functional Group Transformations

Once the Boc group is removed to yield 3-aminopyrrolidine, the primary amine moiety becomes the focal point for further chemical modifications.

Acylation is a fundamental transformation that converts the primary amine of 3-aminopyrrolidine into a stable amide derivative. This reaction is typically performed by treating the amine with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acidic byproduct. researchgate.net N-acylation is a widely used reaction in organic chemistry for synthesizing amides, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov The reaction is generally high-yielding and can be performed under mild conditions.

The table below outlines representative acylation reactions.

| Amine Substrate | Acylating Agent | Base | Solvent | Product |

| 3-Aminopyrrolidine | Acetyl Chloride | Triethylamine | Dichloromethane | N-(Pyrrolidin-3-yl)acetamide |

| 3-Aminopyrrolidine | Acetic Anhydride | Pyridine | Tetrahydrofuran (THF) | N-(Pyrrolidin-3-yl)acetamide |

| 3-Aminopyrrolidine | Benzoyl Chloride | Sodium Bicarbonate | Water/DCM (Schotten-Baumann) | N-(Pyrrolidin-3-yl)benzamide |

Alkylation of the 3-aminopyrrolidine involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. A significant challenge in the alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comnih.gov

To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the amine, employing bulky alkylating agents, or utilizing alternative methods like reductive amination. The reaction of 3-aminopyrrolidine with one equivalent of an alkylating agent can produce a mixture of mono- and di-alkylated products. Repeated alkylation tends to occur at the lactam fragment if present. researchgate.net

The table below details typical alkylation reactions.

| Amine Substrate | Alkylating Agent | Base | Solvent | Potential Product (Mono-alkylation) |

| 3-Aminopyrrolidine | Methyl Iodide | Potassium Carbonate | Acetonitrile | N-Methylpyrrolidin-3-amine |

| 3-Aminopyrrolidine | Benzyl Bromide | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | N-Benzylpyrrolidin-3-amine |

| 3-Aminopyrrolidine | Ethyl Bromide | Cesium Carbonate | Acetonitrile | N-Ethylpyrrolidin-3-amine |

Derivatization for Analytical and Research Purposes

Derivatization of 3-(tert-Butoxycarbonylamino)pyrrolidine is a crucial strategy for various analytical and research applications, particularly for chiral separations and enhancing detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govscilit.com The primary amino group, after removal of the Boc protecting group, or the secondary pyrrolidine nitrogen can be targeted for derivatization.

Charged chiral derivatization involves reacting the amine functionality of the deprotected 3-aminopyrrolidine with a chiral derivatizing agent (CDA) that possesses a permanently charged group. nih.gov This strategy is particularly effective for enantiomeric separation and analysis by LC-ESI-MS/MS (Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry). nih.gov

The introduction of a charged moiety, such as a quaternary ammonium or pyridinium (B92312) group, into the molecule significantly enhances the ionization efficiency in ESI-MS, leading to much lower limits of detection. nih.govresearchgate.net Furthermore, reacting the chiral amine with a chiral agent creates a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated using standard achiral reversed-phase HPLC columns (e.g., C18). nih.govresearchgate.net

An example of a CDA is (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), which can be used to derivatize chiral carboxylic acids. nih.gov Conversely, chiral reagents containing functionalities like isothiocyanates or activated esters, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), can be used to derivatize the amino group of 3-aminopyrrolidine. nih.govjuniperpublishers.com The resulting diastereomeric derivatives can then be readily separated and quantified. nih.govjuniperpublishers.com

Table 2: Examples of Chiral Derivatizing Agents (CDAs)

| Derivatizing Agent | Target Functional Group | Analytical Advantage |

| Marfey's Reagent (FDAA) | Primary/Secondary Amines | UV-Vis detection, Chiral separation |

| (S)-PMP | Carboxylic Acids | ESI-MS sensitivity, Chiral separation |

| (S)-COXA-OSu | Amines | ESI-MS sensitivity, Chiral separation |

| para-Toluene sulfonyl chloride | Primary/Secondary Amines | UV detection, Chiral separation |

Stereochemical Integrity in Derivatization Processes

Maintaining the stereochemical integrity of the chiral center at the C3 position of the pyrrolidine ring is paramount during derivatization reactions. google.com Epimerization or racemization can lead to inaccurate analytical results, particularly in the quantification of enantiomeric purity or when synthesizing stereospecific molecules. nih.gov

The risk of racemization is often associated with the reaction conditions. For instance, in amide coupling reactions, the activation of the carboxylic acid can sometimes lead to the formation of a symmetric intermediate (like an oxazolone), which can lose its stereochemical information. orgsyn.org The choice of coupling reagents, additives (like HOBt), solvents, and bases plays a critical role in preventing this. orgsyn.orgfishersci.co.uk Similarly, derivatization reactions should be conducted under mild conditions (e.g., room temperature) and for the shortest possible time to minimize the risk of epimerization. nih.gov Studies have shown that with appropriate reagents and conditions, derivatization can be achieved with negligible racemization. nih.gov

Confirmation of Stereochemistry (e.g., VCD, RDCs in NMR, chiral HPLC)

A variety of powerful analytical techniques are employed to confirm the stereochemistry and assess the enantiomeric purity of this compound and its derivatives.

Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govmdpi.com It provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. uco.es By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S form), the absolute configuration can be unambiguously determined. nih.govuco.es

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used methods for separating enantiomers and determining enantiomeric purity. sigmaaldrich.comnih.gov This can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for example, are effective for separating underivatized amino compounds. sigmaaldrich.com

Indirect Separation: This involves pre-column derivatization of the analyte with a chiral derivatizing agent (as discussed in section 3.2.2.1) to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. juniperpublishers.comnih.gov The method is validated for precision, accuracy, and robustness to ensure reliable quantification of the enantiomeric excess. nih.gov

Table 3: Summary of Techniques for Stereochemical Confirmation

| Technique | Principle | Information Obtained |

| VCD | Differential absorption of circularly polarized IR light | Absolute configuration, Solution-state conformation |

| RDCs in NMR | Measurement of dipolar couplings in an anisotropic medium | Relative configuration, Long-range structural orientation |

| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomers | Enantiomeric purity, Enantiomeric separation |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Peptide and Peptidomimetic Synthesis

The Boc group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield. researchgate.netmdpi.comnih.gov In this approach, known as Boc/benzyl chemistry, the Boc group serves as a temporary protecting group for the α-amino group of amino acids, which is removed under acidic conditions to allow for peptide chain elongation. researchgate.net

The incorporation of 3-(tert-Butoxycarbonylamino)pyrrolidine into a growing peptide chain follows the standard principles of Boc-based solid-phase peptide synthesis (SPPS). researchgate.net The process begins with an amino acid anchored to a solid resin support. The N-terminal Boc protecting group of this resin-bound amino acid is removed, typically using an acid like trifluoroacetic acid (TFA). researchgate.netchempep.com Subsequently, the this compound, with its carboxylic acid group activated, is coupled to the newly freed amino group on the resin. This forms a new peptide bond, effectively incorporating the pyrrolidine (B122466) moiety into the peptide chain. The Boc group on the pyrrolidine's amino function now becomes the new N-terminal protecting group, ready for the next cycle of deprotection and coupling. researchgate.netnih.gov

In Boc-SPPS, peptide chain elongation is a cyclical process of deprotection and coupling. researchgate.netspringernature.com After this compound has been coupled to the resin-bound peptide, its own Boc group must be removed to extend the chain further. This is achieved by treating the peptide-resin with 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.com This step cleaves the Boc group, exposing the secondary amine of the pyrrolidine ring. peptide.com Following the deprotection step, the resin is washed and neutralized. The next Boc-protected amino acid is then activated and added, coupling to the pyrrolidine's amino group and thus elongating the peptide chain by one residue. researchgate.net This cycle is repeated until the desired peptide sequence is fully assembled. nih.gov

The table below outlines the fundamental steps in peptide chain elongation using a Boc-protected building block like this compound.

| Step | Action | Reagent/Condition | Purpose |

| 1. Deprotection | Removal of the N-terminal Boc group | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To expose the free amine for the next coupling reaction. |

| 2. Washing | Rinsing the peptide-resin | Dichloromethane (DCM) and Isopropanol (IPA) | To remove excess reagents and byproducts from the deprotection step. |

| 3. Neutralization | Neutralizing the protonated amine | A base, such as Diisopropylethylamine (DIEA) | To prepare the free amine for nucleophilic attack in the coupling step. |

| 4. Coupling | Addition of the next activated Boc-amino acid | Coupling reagents (e.g., DCC/HOBt, HBTU) | To form a new peptide bond, elongating the chain. |

| 5. Washing | Rinsing the peptide-resin | Dichloromethane (DCM) | To remove unreacted amino acid and coupling reagents. |

| 6. Repeat | Return to Step 1 | N/A | To continue adding amino acids to the peptide chain. |

This interactive table summarizes the cyclical process of peptide chain elongation in Boc-based Solid Phase Peptide Synthesis (SPPS).

The pyrrolidine ring, a core feature of this compound, is a structural component of numerous natural peptide hormones and alkaloids with significant biological activity. mdpi.comresearchgate.net Its inclusion in synthetic peptides can impart unique conformational constraints and properties. The Boc strategy is particularly advantageous for synthesizing certain types of complex peptides, such as those that are hydrophobic or contain ester moieties. springernature.comnih.gov By incorporating building blocks like this compound, chemists can create complex peptide derivatives and peptidomimetics. ontosight.ai These molecules are designed to interact with specific biological targets like enzymes or receptors, giving them potential as therapeutic agents for a wide range of conditions, including metabolic disorders and oncology. mdpi.comontosight.ai

Pharmaceutical Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, widely used by researchers to develop compounds for treating human diseases. nih.gov Its three-dimensional, non-planar structure allows for effective exploration of pharmacophore space, which is crucial for specific interactions with biological targets. nih.gov Chiral pyrrolidine derivatives, including this compound, serve as key precursors and intermediates in the synthesis of a variety of pharmaceuticals. chemimpex.commdpi.comresearchgate.net

This compound and related protected pyrrolidines are valuable intermediates in the multi-step synthesis of numerous approved drugs. chemimpex.commdpi.com The synthesis of many modern pharmaceuticals begins with chiral precursors like proline or its derivatives, which share the core pyrrolidine ring. researchgate.netnih.gov The Boc-protected amine allows for modifications at other parts of the molecule before the amine is deprotected for a subsequent reaction, a common strategy in constructing complex active pharmaceutical ingredients (APIs). scielo.br For instance, the synthesis of several quinolone antibacterial agents relies on (S)-3-aminopyrrolidine derivatives as key intermediates. google.com

The following table lists examples of drugs where pyrrolidine-containing precursors are essential for their synthesis.

| Drug Name | Therapeutic Class | Role of Pyrrolidine Precursor |

| Avanafil | PDE5 Inhibitor | Synthesized from (S)-prolinol, a reduced derivative of proline. researchgate.netnih.gov |

| Daclatasvir | Hepatitis C NS5A Inhibitor | Synthesis involves the alkylation of an N-protected proline derivative. mdpi.comnih.gov |

| Grazoprevir | Hepatitis C NS3/4A Protease Inhibitor | Synthesized via reaction with a pyrrolidine derivative. mdpi.comnih.gov |

| Voxilaprevir | Hepatitis C NS3/4A Protease Inhibitor | Utilizes a specific pyrrolidine derivative as a core structural component. mdpi.comnih.gov |

This interactive table showcases several drugs that are synthesized using pyrrolidine-based intermediates, highlighting the importance of this scaffold in pharmaceutical manufacturing.

Medicinal chemists actively incorporate the pyrrolidine ring into new molecular designs to create novel drug candidates with improved properties. nih.gov The rigid, chiral structure of the pyrrolidine moiety can be used to mimic or replace more flexible parts of a known active molecule, potentially leading to increased potency and selectivity. nih.gov For example, researchers have designed novel bradykinin (B550075) B2 receptor antagonists by substituting a part of an existing antagonist with a pyrrolidine moiety, which conformational analysis suggested would be a suitable replacement. nih.gov This design hypothesis was confirmed by in vitro binding data. nih.gov Similarly, a novel class of human β3 adrenergic receptor agonists was developed by constraining the flexible ethanolamine (B43304) core of previous agonists within a pyrrolidine ring, a modification that maintained potency and improved selectivity. researchgate.net This strategic use of pyrrolidine building blocks is a key approach in the discovery of new therapeutics. nih.gov

Applications of this compound as a Chiral Building Block in Complex Molecule Synthesis

The saturated, five-membered nitrogen heterocycle of pyrrolidine is a prevalent structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The value of the pyrrolidine scaffold is enhanced by its non-planar, three-dimensional structure and the presence of multiple stereogenic centers, which allow for detailed exploration of the pharmacophore space. nih.govresearchgate.net this compound, often referred to as (R)- or (S)-1-Boc-3-aminopyrrolidine, is a key chiral building block used in the asymmetric synthesis of complex, biologically active molecules. researchgate.netnih.gov The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which can be removed in a later synthetic step to allow for further functionalization. This intermediate is crucial for creating enantiomerically pure compounds, as biological targets are chiral and require a strict stereochemical match for effective interaction. nih.gov

Quinolone Antibacterial Agents

The chiral 3-aminopyrrolidine (B1265635) moiety is a critical component in the synthesis of several potent quinolone and fluoroquinolone antibacterial agents. These synthetic antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV. The substituent at the C-7 position of the quinolone core is known to significantly influence the drug's potency and antibacterial spectrum.

Specifically, (S)-3-aminopyrrolidine derivatives are utilized as key intermediates. The typical synthetic strategy involves reacting a Boc-protected (S)-3-aminopyrrolidine with a 7-haloquinolone or 7-halonaphthyridone core structure. Subsequent deprotection of the Boc group yields the final active compound. This method has been instrumental in the development of quinolones with high efficacy.

Protease Inhibitors

The pyrrolidine scaffold is integral to the design of various protease inhibitors, which are crucial drugs for treating viral infections like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govku.eduwikipedia.orgnih.gov Proteases are enzymes essential for viral replication, making them a prime therapeutic target. nih.govmdpi.com

In the development of novel HIV-1 protease inhibitors, pyrrolidine derivatives have been successfully incorporated as P2 ligands, which are fragments of the inhibitor that bind to the S2 subsite of the protease enzyme. ku.edu Research has shown that inhibitors containing a (R)-pyrrolidine-3-carboxamide P2 ligand exhibit exceptional potency. For instance, inhibitor 34b , which also features a 4-hydroxyphenyl P2' ligand, demonstrated an outstanding enzyme inhibitory activity with an IC₅₀ value of 0.32 nM and potent antiviral activity against both wild-type and drug-resistant HIV-1 variants. ku.edu

Similarly, in the fight against Hepatitis C, the synthesis of potent NS3/4A protease inhibitors like Grazoprevir and Glecaprevir utilizes chiral pyrrolidine precursors. mcgill.ca The synthetic routes for these complex molecules often start with commercially available Boc-protected trans-4-hydroxy-L-proline, a closely related chiral building block, highlighting the importance of the substituted pyrrolidine core in achieving high affinity and selectivity for the viral protease. mcgill.canih.gov

Enzyme Inhibitors

Beyond proteases, the 3-aminopyrrolidine scaffold is a valuable template for developing inhibitors of other key enzymes implicated in human disease. Its structural properties allow for the creation of potent and selective modulators for various enzyme families, including kinases and chemokine receptors.

One notable application is in the development of dual inhibitors for Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K), which are targets in cancer therapy. nih.gov A series of compounds incorporating the (S)-3-aminopyrrolidine scaffold were synthesized and found to exhibit promising cytotoxicity against the K562 chronic myelogenous leukemia cell line, along with moderate inhibitory activity against both Abl and PI3K kinases. nih.gov Molecular docking studies confirmed that these compounds could bind to both enzymes, suggesting their cytotoxic effect stems from this dual inhibition. nih.gov

In a different therapeutic area, derivatives of 3-aminopyrrolidine have been synthesized and evaluated as antagonists for the human C-C chemokine receptor 2 (CCR2), a target for treating inflammatory diseases. nih.govcore.ac.uk Structure-activity relationship studies revealed that incorporating specific heteroatomic carbocycles onto the 3-aminopyrrolidine core could lead to highly potent hCCR2 antagonists. nih.gov

| Compound Class | Target Enzyme/Receptor | Therapeutic Area |

| (S)-3-aminopyrrolidine derivatives | Abl and PI3K Kinases | Oncology |

| 3-aminopyrrolidine derivatives | CC Chemokine Receptor 2 (CCR2) | Inflammatory Diseases |

| Chiral Pyrrolidine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Neurodegenerative Diseases |

This table presents examples of enzyme inhibitor classes derived from 3-aminopyrrolidine scaffolds.

Ligands for Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are important targets for treating a range of central nervous system disorders. medchemexpress.com The chiral pyrrolidine ring is a key structural element in the synthesis of potent ligands for these receptors.

The synthesis of analogues of epibatidine, a potent nAChR ligand, demonstrates this application. Synthetic routes often start from N-Boc pyrrole (B145914) to construct the 7-azabicyclo[2.2.1]heptane core characteristic of epibatidine. enamine.net By functionalizing this core, researchers have developed novel ligands, such as 2′-fluoro-3′-(substituted pyridine)epibatidine analogues, with high affinity and improved selectivity for specific nAChR subtypes like α4β2, which is implicated in the reinforcing effects of nicotine. enamine.net The stereochemistry of the pyrrolidine-derived core is critical for achieving the desired pharmacological profile.

Potential Antiviral Drug Development (e.g., Influenza Neuraminidase Inhibitors)

Influenza neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected cells, making it a major target for antiviral drugs. The pyrrolidine scaffold has been successfully used to design potent neuraminidase inhibitors as alternatives to existing drugs like oseltamivir.

A significant discovery in this area is A-192558 , a potent inhibitor based on a substituted pyrrolidine core. nih.gov This compound was identified through the synthesis of various analogues built upon two key pyrrolidine structures, including a tert-butyl (+/-)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate intermediate. nih.gov X-ray crystallography revealed that A-192558 interacts effectively with the enzyme's active site. Its carboxylic acid group binds to a positively charged pocket, while other substituents engage with hydrophobic pockets, inducing a conformational change in the enzyme that enhances binding. nih.gov

| Compound | Target | IC₅₀ (Influenza A) | IC₅₀ (Influenza B) |

| A-192558 | Influenza Neuraminidase | 0.2 µM | 8 µM |

This table shows the inhibitory potency of the pyrrolidine-based compound A-192558 against influenza neuraminidase. nih.gov

DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which play a role in regulating blood glucose levels. nih.gov Inhibitors of DPP-IV, known as "gliptins," are an important class of oral medications for type 2 diabetes. The 3-aminopyrrolidine scaffold is a common structural feature in many potent and selective DPP-IV inhibitors.

Research has shown that incorporating a cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template can yield inhibitors with low nanomolar potency. mcgill.ca The design of novel inhibitors often involves replacing structural motifs in existing drugs with pyrrolidine-based structures. For instance, replacing the piperazine (B1678402) ring in a known potent inhibitor with a 2-benzylpyrrolidine (B112527) moiety resulted in a highly active compound with an IC₅₀ of 0.3 ± 0.03 µM. nih.gov The stereochemistry and substitution pattern on the pyrrolidine ring are crucial for achieving optimal interaction with the S1 and S2 pockets of the DPP-IV active site, leading to effective and selective inhibition.

Antitumor Agents

The chiral building block, this compound, serves as a crucial starting material in the synthesis of complex molecules with potential antitumor properties. Its stereochemistry and functional groups are pivotal in creating compounds that can interact specifically with biological targets implicated in cancer.

One notable application is in the development of pyrido[3,4-d]pyrimidine (B3350098) derivatives, which have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. sigmaaldrich.comsigmaaldrich.com The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many types of cancer. Consequently, inhibitors of EGFR tyrosine kinase are a significant class of anticancer drugs. The synthesis of these complex heterocyclic compounds utilizes (S)-3-(Boc-amino)pyrrolidine as a key structural component, highlighting the importance of this chiral amine in constructing molecules with targeted therapeutic effects. sigmaaldrich.comsigmaaldrich.com

The inhibitory activity of these compounds against EGFR is a key indicator of their potential as antitumor agents. The table below summarizes the significance of targeting EGFR in cancer therapy.

| Target | Significance in Cancer Therapy | Role of this compound |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Overexpression and mutations can lead to uncontrolled cell growth and proliferation in various cancers. | Serves as a key chiral building block for the synthesis of potent EGFR tyrosine kinase inhibitors. sigmaaldrich.comsigmaaldrich.com |

Agrochemical Industry Applications

Precursor in Insecticide and Herbicide Synthesis

The utility of this compound as a precursor in the synthesis of specific commercialized insecticides or herbicides is not well-documented in available scientific and technical literature. While the broader class of pyrrolidine-containing compounds has been explored for various agrochemical applications, direct synthetic pathways originating from this particular chiral building block to create active insecticidal or herbicidal agents are not prominently reported.

Material Science Applications

Polymer Modification for Enhanced Properties

In the field of material science, a derivative of this compound, namely poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone), has been synthesized and characterized for its unique properties and potential applications. nih.gov This polymer demonstrates the utility of modifying the pyrrolidone ring for the development of advanced materials.

The polymer is classified as a chemically amplified photoresist. nih.gov Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces. Chemically amplified photoresists offer high sensitivity and resolution, which are critical for the fabrication of microelectronics and other microdevices. The presence of the tert-butoxycarbonyl group allows for a chemical change upon exposure to acid, which is generated by a photoacid generator during the lithography process. This change in solubility enables the formation of precise patterns.

Furthermore, this polymer has been successfully used to create patterned surfaces with microscale features, specifically arrays of lines and grooves. nih.gov These structured surfaces have been shown to influence the behavior of biological cells. In studies with rat fibroblast cells, it was observed that cells cultured on these patterned surfaces exhibited strong alignment and elongation along the grooves, in stark contrast to the random spreading of cells on smooth surfaces. nih.gov This ability to control cell orientation is of significant interest for tissue engineering applications, such as in the development of therapies for peripheral nerve repair, the in vitro production of tendon and ligament substitutes, and the control of microvascular repair. nih.gov

The table below summarizes the properties and applications of this modified polymer.

| Polymer | Key Property | Application | Enhanced Property |

| Poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone) | Chemically Amplified Photoresist | Photolithography | High-resolution surface patterning. nih.gov |

| Poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone) | Surface Patterning Capability | Tissue Engineering | Control of cell alignment and elongation. nih.gov |

Advanced Research and Future Directions

Computational Studies and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. For derivatives of 3-(tert-Butoxycarbonylamino)pyrrolidine, theoretical studies provide profound insights into their reactivity, selectivity, and the mechanisms that govern their transformations.

Theoretical Studies on Reactivity and Selectivity

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the reactivity and selectivity of N-Boc-pyrrolidine systems. The tert-Butoxycarbonyl (Boc) group, an electron-withdrawing group, significantly influences the stereoselectivity of reactions involving the pyrrolidine (B122466) ring. emich.edu Computational analyses show that the presence of such a group on the nitrogen atom can increase the activation energy for certain reaction steps. emich.edunih.gov This effect is crucial in reactions like enantioselective lithiation, where the Boc group directs the stereochemical outcome.

Experimental and computational studies on the enantioselective lithiation of N-Boc-pyrrolidine using organolithium reagents in the presence of chiral diamines, such as (-)-sparteine (B7772259) and its analogues, have been conducted. nih.govacs.org DFT calculations have been used to model the pre-lithiation complex and the transition state for the proton transfer. These models help predict which proton (pro-R or pro-S) is preferentially removed, thus determining the stereoselectivity of the subsequent reaction. nih.govacs.org For instance, calculations at the B3P86/6-31G* level have successfully predicted the sense of induction and the activation energies for proton transfer, correlating well with experimental outcomes. nih.govacs.org

The conformation of the pyrrolidine ring, which exists in two predominant puckered forms (Cγ-exo and Cγ-endo), is also a key factor in its reactivity. researchgate.net Substituents on the ring can lock it into a specific conformation, thereby influencing the stereochemical course of a reaction. researchgate.net Computational models can accurately predict the most stable conformation and how it affects the transition state geometry, providing a basis for designing more selective catalysts and reactions. nih.gov

Mechanistic Investigations of Asymmetric Transformations

The pyrrolidine scaffold is at the heart of some of the most powerful organocatalysts, particularly those derived from the amino acid proline. nih.govnih.gov Mechanistic investigations into how these catalysts achieve high levels of asymmetry are often supported by computational studies. The accepted mechanism for many of these transformations, such as aldol (B89426) and Michael reactions, involves the formation of a key enamine intermediate between the pyrrolidine's secondary amine and a carbonyl substrate. nih.gov

Kinetic studies, combined with DFT calculations, have revealed that for peptide-catalyzed conjugate additions, the rate-limiting step can be either the reaction of the enamine with the electrophile or the hydrolysis of the resulting imine, rather than the initial enamine formation. nih.gov This mechanistic insight is crucial for optimizing reaction conditions and catalyst loading. nih.gov

Transition state models for these asymmetric reactions highlight the importance of non-covalent interactions, such as hydrogen bonding. In proline-catalyzed aldol reactions, a hydrogen bond between the catalyst's carboxylic acid group and the aldehyde substrate is believed to be crucial for stereocontrol. nih.gov DFT studies have been used to map the potential energy surface of these reactions, identifying the lowest energy transition states that lead to the observed major stereoisomer. nih.govacs.org These computational investigations have been essential in refining the design of bifunctional organocatalysts, where one part of the catalyst activates the nucleophile (via enamine formation) and another part activates the electrophile (via hydrogen bonding). nih.gov

Novel Catalytic Applications of Derivatives

Derivatives of this compound are key precursors for a new generation of chiral catalysts. By modifying the core pyrrolidine structure, researchers have developed innovative organocatalysts and bio-inspired systems with remarkable efficiency and selectivity.

Organocatalysis

The field of asymmetric organocatalysis has been revolutionized by catalysts built on the pyrrolidine framework. nih.gov Prolinamides, which can be synthesized from pyrrolidine derivatives, are a prominent class of such catalysts. nih.gov These catalysts often incorporate additional functional groups capable of hydrogen bonding, which work in synergy with the pyrrolidine nitrogen to activate both the nucleophile and electrophile. nih.gov

For example, prolinamides bearing a trifluoromethanesulfonamide (B151150) (-NHTf) group have been developed for the Michael addition of aldehydes to nitroalkenes. nih.gov The NHTf group acts as a potent hydrogen-bond donor, mimicking the role of the carboxylic acid in proline. nih.gov Similarly, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed where the rigid camphor (B46023) backbone serves as a stereocontrolling element. nih.gov The performance of these catalysts in key organic reactions is summarized below.

| Catalyst Type | Reaction | Key Features | Typical Performance |

|---|---|---|---|

| Prolinamide-Sulfonamides | Michael Addition | -NHTf group as H-bond donor | High yields and enantioselectivities (up to 85% ee) nih.gov |

| Pyrrolidinyl-Camphor Derivatives | Aldol Reaction | Rigid bicyclic camphor scaffold for stereocontrol | Good yields and stereoselectivities nih.gov |

| Fluorous Pyrrolidine Sulfonamide | Aldol Reaction on Water | Recyclable via fluorous solid-phase extraction | High enantioselectivity, reusable for multiple cycles acs.org |

Bio-inspired Catalysis

Drawing inspiration from the catalytic power of enzymes, researchers are developing peptide-based catalysts that feature pyrrolidine units, typically proline. americanpeptidesociety.org These bio-inspired catalysts often self-assemble into well-defined nanostructures, such as fibrils or micelles, creating a chiral microenvironment where the catalytic reaction takes place. nih.govacs.org This approach mimics the active site of an enzyme, where the specific arrangement of amino acid residues dictates reactivity and selectivity. nih.gov

Tripeptides such as H-Pro-Pro-Asp-NH₂ have been shown to be highly effective organocatalysts for asymmetric aldol reactions. nih.gov The specific sequence and conformation of the peptide are crucial for its catalytic activity. By replacing amino acids or altering the peptide backbone, the catalyst's properties can be finely tuned. For instance, replacing the middle proline unit with a piperidine (B6355638) carboxylic acid was found to enhance the population of the trans conformer of the amide bond, leading to a highly reactive and stereoselective catalyst. nih.gov

These peptide-based systems represent a bridge between traditional organocatalysis and biocatalysis, offering catalysts that are not only efficient but also operate through mechanisms reminiscent of natural enzymes. americanpeptidesociety.orgnih.gov

Development of New Pyrrolidine-Based Scaffolds

The 3-aminopyrrolidine (B1265635) core, protected as its Boc-derivative, is a versatile starting point for the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov The ability to functionalize the pyrrolidine ring at multiple positions allows for the creation of structurally diverse and three-dimensional molecules, a desirable trait for interacting with biological targets. researchgate.net

One area of intense research is the development of spirocyclic pyrrolidines. researchgate.netbldpharm.comnih.gov In these structures, the pyrrolidine ring is fused to another ring system through a single shared carbon atom. This creates a rigid, three-dimensional architecture that can effectively orient substituents in space, which is advantageous for optimizing binding to proteins. bldpharm.comfrontiersin.org The synthesis of these complex scaffolds can be achieved through multi-component reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide (generated from a pyrrolidine derivative) with an alkene. researchgate.net

Furthermore, the pyrrolidine scaffold is being used to construct novel polycyclic systems through innovative synthetic strategies. For example, a photo-promoted ring contraction of pyridines with silylborane has been developed to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp These products serve as powerful synthons for further transformations, providing access to a wide range of functionalized pyrrolidines. nih.govosaka-u.ac.jp The development of such novel scaffolds from readily available pyrrolidine precursors continues to expand the chemical space accessible to chemists, paving the way for the discovery of new therapeutic agents and functional materials. nih.govmdpi.com

Polysubstituted Pyrroles and Pyrrolidines

The synthesis of polysubstituted pyrrolidines is a significant area of research, as these structures are prevalent in many biologically active compounds. One of the most powerful methods for their construction is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.gov This approach allows for the creation of multiple stereocenters in a single, highly controlled step. chemistryviews.org The versatility of this reaction enables the synthesis of densely functionalized pyrrolidine rings that are otherwise difficult to access. ua.es

Another key strategy involves the stereoselective reduction of highly substituted pyrrole (B145914) systems. Through heterogeneous catalytic hydrogenation, these aromatic precursors can be fully reduced to yield functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in the process. nih.gov This method highlights the transformation of flat, aromatic systems into complex 3D structures characteristic of the pyrrolidine core. The N-tert-butoxycarbonyl (Boc) group present in the parent compound is instrumental in these synthetic routes, acting as both a protecting group and a directing group to influence the stereochemical outcome of subsequent transformations.

Table 1: Example of Diastereoselective Synthesis of Polysubstituted Pyrrolidines This table is a representative example based on cycloaddition principles discussed in the sources.

| Entry | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | N-Phenylmaleimide | Ag2CO3, Toluene, rt | 85 | >95:5 |

| 2 | Methyl Acrylate | LiBr, Acetonitrile, rt | 78 | 90:10 |

| 3 | Dimethyl Acetylenedicarboxylate | Toluene, 110°C | 92 | N/A |

Spirocyclic Pyrrolidines

Spirocyclic pyrrolidines, which feature a carbon atom common to two rings, are of increasing interest in drug discovery due to their rigid, three-dimensional architecture that allows for precise exploration of biological target binding sites. enamine.netresearchgate.net The synthesis of these complex scaffolds often relies on multicomponent 1,3-dipolar cycloaddition reactions. ua.es In a typical approach, an azomethine ylide is generated in situ from the condensation of an amino acid (such as proline or sarcosine) with a carbonyl compound like isatin. rsc.orgnih.gov This reactive intermediate then undergoes cycloaddition with a suitable dipolarophile to furnish the spirocyclic system in a highly regio- and stereoselective manner. nih.govrsc.org

The versatility of this method allows for the creation of diverse molecular frameworks by varying the components. For instance, novel spiro-pyrrolidine/pyrrolizine hybrids have been synthesized through one-pot, three-component reactions involving isatin, secondary amino acids, and various dipolarophiles. nih.gov These reactions can create up to five stereogenic centers, including a quaternary carbon, in a single step, demonstrating the efficiency of this synthetic strategy. nih.gov